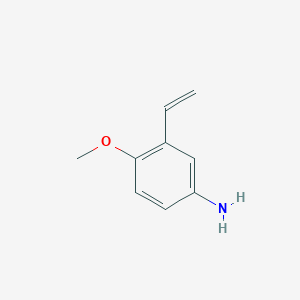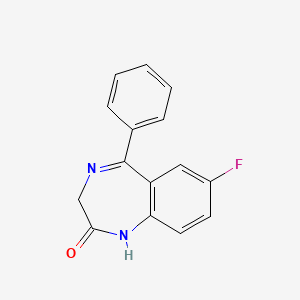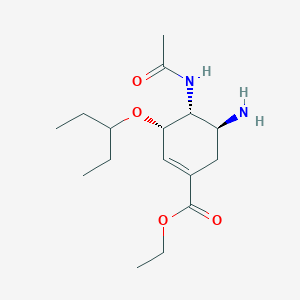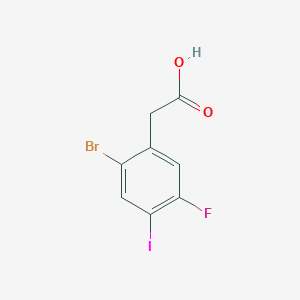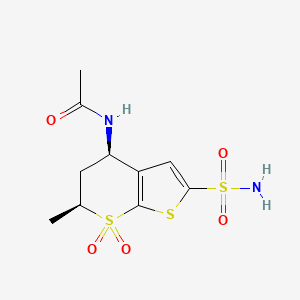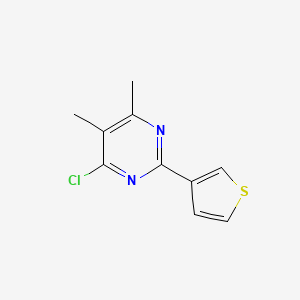
4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, methyl groups, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine typically involves the reaction of 4,6-dichloro-2-(thiophen-3-yl)pyrimidine with appropriate reagents under controlled conditions. One common method involves the use of nucleophilic substitution reactions where the chlorine atoms are replaced by methyl groups using methylating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include methylating agents such as methyl iodide or dimethyl sulfate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its biological activity.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-2-(thiophen-3-yl)pyrimidine
- 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine
Uniqueness
4-Chloro-5,6-dimethyl-2-(thiophen-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H9ClN2S |
|---|---|
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
4-chloro-5,6-dimethyl-2-thiophen-3-ylpyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-7(2)12-10(13-9(6)11)8-3-4-14-5-8/h3-5H,1-2H3 |
Clé InChI |
DBBZUIYMRXLLEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1Cl)C2=CSC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429499.png)
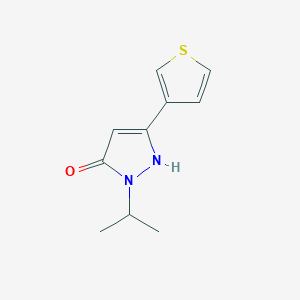
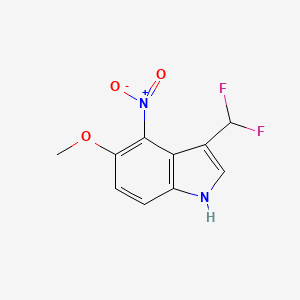

![5-Methoxy-7-oxa-4-azaspiro[2.5]oct-4-ene](/img/structure/B13429521.png)
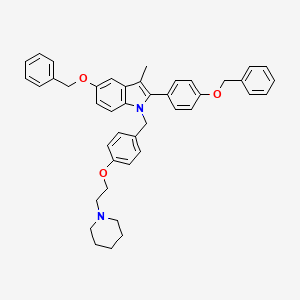
![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)

